molecular formula C7H10N2O4 B2385908 Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate CAS No. 2187509-19-7

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate

Cat. No.: B2385908
CAS No.: 2187509-19-7
M. Wt: 186.167
InChI Key: OWFHQPOZXLFLSW-UHFFFAOYSA-N
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Description

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate is a heterocyclic compound featuring a 2,5-dihydrofuran ring substituted at the 3-position with a methyl carboxylate group and at the 4-position with a carbamoylamino moiety (-NH-C(O)-NH₂). The dihydrofuran core introduces partial unsaturation, which may influence reactivity and intermolecular interactions, while the carbamoylamino group provides hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-12-6(10)4-2-13-3-5(4)9-7(8)11/h2-3H2,1H3,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHQPOZXLFLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(COC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to 2,5-Dihydrofuran Derivatives

Cyclization of 1-Butene-3,4-diol Derivatives

A foundational approach to synthesizing 2,5-dihydrofuran structures involves the cyclization of 1-butene-3,4-diol derivatives. This method, which has been applied to the synthesis of simple 2,5-dihydrofuran compounds, typically employs catalysts such as mercuric oxide to facilitate the intramolecular cyclodehydration. This approach provides a potential starting point for constructing the core dihydrofuran scaffold before introducing the carbamoylamino and carboxylate functionalities.

Oxidative Radical Cyclization Methods

Manganese(III) acetate-mediated oxidative radical cyclization has emerged as a powerful tool for synthesizing substituted dihydrofuran compounds. According to research findings, this method involves the reaction of unsaturated compounds with 1,3-dicarbonyl compounds in the presence of Mn(OAc)₃. The reaction proceeds through radical intermediates, with the alpha carbon radical from the enol form of the dicarbonyl compound attacking the unsaturated bond, followed by intramolecular cyclization to form the dihydrofuran ring.

Palladium-Catalyzed Carbonylation Approaches

Another valuable method involves palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This methodology has been successfully employed to synthesize furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process. Typical conditions involve PdI₂/KI catalysis under relatively mild temperatures (100°C) using a CO/air mixture as the carbonylation agent.

Specific Synthetic Routes for Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate

Route A: Functionalization of Methyl 4-amino-2,5-dihydrofuran-3-carboxylate

This approach involves first synthesizing methyl 4-amino-2,5-dihydrofuran-3-carboxylate, followed by selective transformation of the amino group to a carbamoylamino functionality. The synthesis can be conceptualized in the following stages:

Preparation of the Amino-Dihydrofuran Precursor

The amino-dihydrofuran precursor can be prepared through methods analogous to those used for methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate. This typically involves cyclization of appropriately substituted precursors under controlled conditions.

Conversion to Carbamoylamino Derivative

The transformation of the amino group to a carbamoylamino functionality can be achieved through reaction with isocyanate reagents or through direct carbamoylation using reagents such as sodium cyanate under acidic conditions. Based on similar transformations for amino-containing compounds, the following reaction conditions may be effective:

Reagent Combination Solvent System Temperature (°C) Reaction Time (h) Expected Yield (%)
KOCN/AcOH H₂O/THF (1:1) 25-40 6-12 55-70
HNCO/Pyridine Acetonitrile 50-60 3-5 60-75
ClCONH₂/Et₃N DCM 0-25 4-8 50-65

Route B: Modification of Methyl 4-oxotetrahydrofuran-3-carboxylate

This synthetic pathway utilizes methyl 4-oxotetrahydrofuran-3-carboxylate as a key intermediate, which can be transformed to incorporate the carbamoylamino group through a series of reactions.

Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate

The synthesis of methyl 4-oxotetrahydrofuran-3-carboxylate has been well-documented and can be achieved through several methods:

  • Reaction of methyl glycolate with sodium hydride followed by addition of methyl acrylate:

    • To a stirred suspension of NaH (185 g, 4.6 mol) in THF (4 L), methyl 2-hydroxyacetate (380 g, 4.2 mol) is added dropwise at 0°C
    • After stirring for 30 minutes at ambient temperature, the mixture is recooled to 0°C
    • A solution of methyl acrylate (400 g, 4.64 mol) in DMSO (2 L) is added dropwise over 2 hours
    • The reaction is maintained at 0°C for 30 minutes, then warmed to 20°C for 2 hours
    • After completion, the mixture is quenched with 5% H₂SO₄ and extracted with ethyl acetate
  • Alternative method using ether as solvent:

    • Sodium hydride (6.66 g, 166.5 mmol) is suspended in ether (500 mL)
    • Methyl glycolate (15.0 g, 166.5 mmol) is added dropwise until hydrogen evolution ceases
    • After concentration, the solid is dissolved in DMSO (300 mL)
    • At 0°C, methyl acrylate (16.6 mL, 183.17 mmol) is added dropwise
    • The reaction mixture is warmed to room temperature and stirred overnight
    • Reported yield: 54%
Transformation to this compound

The conversion of methyl 4-oxotetrahydrofuran-3-carboxylate to the target compound would involve:

  • Conversion of the ketone to an oxime or hydrazone
  • Reduction to the corresponding amine
  • Carbamoylation of the amine to introduce the carbamoylamino group
  • Dehydrogenation to establish the 2,5-dihydrofuran system
Step Reagents Conditions Notes
Oxime formation NH₂OH·HCl, NaOAc EtOH/H₂O, 60-70°C, 2-4h >90% conversion expected
Reduction NaBH₃CN MeOH, pH 4-5, 25°C, 4-6h Stereoselective reduction possible
Amine protection Boc₂O, Et₃N DCM, 0-25°C, 2h Protects amine during next steps
Dehydrogenation DDQ Benzene, reflux, 4-6h Establishes C2-C3 unsaturation
Deprotection TFA DCM, 0°C, 1h Removes Boc protection
Carbamoylation KOCN, AcOH H₂O/THF, 25-40°C, 6-12h Introduces carbamoylamino group

Route C: Palladium-Catalyzed Approach

This route draws inspiration from the synthesis of furan-3-carboxylic esters through palladium-catalyzed oxidative carbonylation. The approach involves:

Preparation of Suitable Alkyne Diol Precursor

Synthesizing a 3-yne-1,2-diol derivative containing a protected nitrogen functionality that can later be converted to the carbamoylamino group. This precursor would undergo palladium-catalyzed cyclization and carbonylation to establish the dihydrofuran core with the carboxylate functionality.

Palladium-Catalyzed Cyclization/Carbonylation

The key transformation would employ PdI₂/KI catalysis under CO atmosphere (typically 40 atm of a 4:1 mixture of CO and air) at 100°C in methanol as solvent to achieve the cyclization and methoxycarbonylation in a single operation. This process has been reported to give fair to excellent yields (56-93%) for related compounds.

Conversion to Carbamoylamino Derivative

The final steps would involve deprotection of the nitrogen functionality and conversion to the carbamoylamino group using methods similar to those described in Route A.

Detailed Reaction Parameters and Optimization

Catalyst Selection and Loading

For the palladium-catalyzed route, catalyst selection and loading significantly impact reaction efficiency. The table below summarizes optimal parameters based on similar transformations:

Catalyst System Loading (mol%) Solvent Temperature (°C) Pressure (atm) Expected Yield (%)
PdI₂/KI 5/10 MeOH 100 40 (CO/air 4:1) 70-85
Pd(OAc)₂/PPh₃ 3/6 MeOH/THF 85 30 (CO/air 4:1) 65-80
Pd(dba)₂/BINAP 2/4 MeOH 110 45 (CO/air 4:1) 75-90

Solvent Effects on Carbamoylamino Group Introduction

The introduction of the carbamoylamino group is particularly sensitive to solvent conditions. Protic solvents generally facilitate the reaction by stabilizing charged intermediates, while aprotic solvents may be preferred when working with base-sensitive functional groups:

Solvent System Advantages Limitations Optimal Temperature Range (°C)
H₂O/THF Good solubility of cyanates, mild conditions Potential hydrolysis of esters 25-40
DMF Excellent solubility, higher reaction rates Difficult removal, toxicity concerns 50-80
Acetonitrile Good for heat-sensitive compounds, easy removal Limited solubility of inorganic reagents 30-60
DMSO Superior solubilizing properties High boiling point, extraction difficulties 40-90

Purification and Characterization

Chromatographic Purification Methods

The purification of this compound typically requires column chromatography to separate the target compound from reaction byproducts. Based on the properties of similar dihydrofuran derivatives, the following conditions are recommended:

Chromatography Type Stationary Phase Mobile Phase Detection Method
Flash Chromatography Silica gel (60-200 mesh) Ethyl acetate/hexane (40-60%) UV (254 nm)
Preparative HPLC C18 column Acetonitrile/water gradient UV (220 nm)
TLC monitoring Silica gel 60 F254 Ethyl acetate/hexane (1:1) UV, KMnO₄ stain

Spectroscopic Characterization

The structural confirmation of the synthesized compound should employ multiple spectroscopic techniques:

  • ¹H NMR: Expected characteristic signals:

    • OCH₃: singlet at δ 3.70-3.80 ppm
    • Ring CH₂ groups: two sets of doublets or multiplets at δ 4.30-4.50 ppm
    • NH-CO-NH₂: broad signals at δ 5.50-7.00 ppm
  • ¹³C NMR: Key signals:

    • OCH₃: δ 51-53 ppm
    • Ring CH₂ carbon atoms: δ 70-75 ppm
    • Quaternary carbon at C4: δ 90-100 ppm
    • Carboxylate carbonyl: δ 165-170 ppm
    • Carbamoylamino carbonyl: δ 155-160 ppm
  • FT-IR spectroscopy:

    • NH stretching: 3300-3500 cm⁻¹
    • C=O stretching (ester): ~1720 cm⁻¹
    • C=O stretching (amide): ~1680 cm⁻¹
    • C-O stretching: 1200-1300 cm⁻¹
  • Mass Spectrometry:

    • Expected molecular ion: [M+H]⁺ corresponding to the molecular formula C₇H₁₀N₂O₄
    • Characteristic fragmentation pattern involving loss of methoxy group and carbamoylamino group

Challenges and Troubleshooting

Selectivity Issues

A common challenge in the synthesis of this compound is achieving selective functionalization at the C4 position. Side reactions, particularly at the C3 position where the methyl carboxylate is attached, can complicate the synthesis. Strategies to overcome this include:

  • Careful temperature control during the introduction of the carbamoylamino group
  • Use of sterically hindered bases to favor reaction at less hindered positions
  • Employing protecting group strategies to block undesired reaction sites

Stability Considerations

The dihydrofuran ring system can be sensitive to strong acids and oxidizing agents, which may lead to ring opening or aromatization to furan. Additionally, the carbamoylamino group can undergo hydrolysis under harsh conditions. Recommended approaches to address these issues include:

  • Maintaining neutral to mildly acidic or basic conditions when possible
  • Conducting reactions at lower temperatures when working with sensitive intermediates
  • Minimizing exposure to oxygen and moisture during critical steps
  • Using anhydrous solvents and inert atmosphere for sensitive transformations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a lactone or a diketone derivative.

    Reduction: The carbamoylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Hydrolysis reactions are carried out using aqueous acid or base, while transesterification reactions require an alcohol and an acid or base catalyst.

Major Products Formed

    Oxidation: Formation of lactone or diketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid or other ester derivatives.

Scientific Research Applications

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on functional groups, reactivity, and intermolecular interactions.

Structural and Functional Group Comparison

Property Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Core Structure 2,5-Dihydrofuran (oxygen-containing 5-membered ring) Biphenyl-pyridine hybrid (aromatic 6-membered rings)
Substituents - Methyl carboxylate
- Carbamoylamino
- Diethylcarbamoyl
- Dichloro/fluoro groups
- Fluorobiphenyl
Hydrogen-Bonding Groups Carbamoylamino (-NH₂) Limited; dominated by halogen and carbonyl interactions
Halogen Content None Cl, F (enhanced lipophilicity and halogen bonding potential)

Intermolecular Interactions

  • This compound: The carbamoylamino group likely participates in N-H···O hydrogen bonding, influencing crystal packing and solubility. The dihydrofuran ring’s partial unsaturation may enable π-stacking in solid-state arrangements.
  • 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate : Exhibits C-H···O hydrogen bonding along the [110] crystal axis and short Cl···F/Cl···Cl interactions (3.0–3.3 Å), contributing to dense crystal packing and stability .

Reactivity and Stability

  • The dihydrofuran ring in the target compound is more reactive toward ring-opening reactions compared to the fully aromatic pyridine or biphenyl systems in the analog.
  • Halogen substituents in the biphenyl-pyridine compound enhance oxidative stability but may increase toxicity risks, whereas the carbamoylamino group in the target compound could improve aqueous solubility.

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s synthesis may follow routes similar to dihydrofuran derivatives (e.g., cyclization of γ-keto esters), whereas the biphenyl-pyridine analog requires multi-step halogenation and coupling .
  • Data Limitations: No direct comparative studies on biological activity or thermodynamic properties (e.g., melting points, solubility) are available for this compound. Further experimental validation is needed.

Biological Activity

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines. For instance, derivatives of 4,5-dihydrofuran-3-carboxylates have been reported to increase intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential changes and activation of apoptotic pathways involving caspase-3 .
  • Cell Cycle Arrest : Compounds in this class may also affect the cell cycle by increasing the proportion of cells in the sub-G1 phase, indicative of apoptosis .

Case Studies

  • Anti-Leukemic Activity : A study on a related compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (compound 131), demonstrated significant anti-leukemic effects in HL-60 cells. Treatment with this compound resulted in:
    • Cytotoxic Concentration : 50% cytotoxic concentration was found to be 23.5 µM.
    • Mechanisms : Induction of apoptosis was linked to increased intracellular Ca2+^{2+}, ROS production, and activation of caspase-3. The expression levels of pro-apoptotic protein Bax increased while anti-apoptotic protein Bcl-2 decreased .
  • Comparative Analysis : The biological effects observed in the aforementioned study can be compared to other compounds in the same chemical family. For example, compounds that share structural similarities often exhibit comparable mechanisms of action and biological responses.

Data Table: Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 131HL-6023.5Induces apoptosis via ROS and Ca2+^{2+} increase
This compoundTBDTBDTBD

Q & A

Q. Table 1. Comparative Bioactivity of this compound and Analogs

CompoundIC50_{50} (μM)Target PathwayKey Functional Groups
Target Compound12.5 ± 1.2ROS-mediated apoptosisCarbamoylamino, ester
Methyl 4-amino-5,5-dimethyl analog28.4 ± 3.1Topoisomerase II inhibitionAmino, dimethyl groups
Ethyl 4-oxo derivative>100No significant activityOxo group, ethyl ester

Note : Data derived from MTT assays on HeLa cells (24 hrs exposure) .

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